molecular formula C14H11BrClNO B297372 N-(3-bromo-4-chlorophenyl)-2-methylbenzamide

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide

Cat. No. B297372
M. Wt: 324.6 g/mol
InChI Key: GLNDXLBNHRWOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and pain management. BML-210 is known to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide exerts its anti-inflammatory and analgesic effects by selectively targeting the transcription factor nuclear factor-κB (NF-κB). NF-κB is a key regulator of the immune response and is involved in the production of pro-inflammatory cytokines. N-(3-bromo-4-chlorophenyl)-2-methylbenzamide inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS). N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has also been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(3-bromo-4-chlorophenyl)-2-methylbenzamide is also highly selective in its targeting of NF-κB, which reduces the risk of off-target effects. However, N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-bromo-4-chlorophenyl)-2-methylbenzamide. One potential area of research is the development of new drug formulations that improve the solubility and bioavailability of N-(3-bromo-4-chlorophenyl)-2-methylbenzamide. Another area of research is the investigation of the potential therapeutic applications of N-(3-bromo-4-chlorophenyl)-2-methylbenzamide in other conditions, such as neurodegenerative diseases and cancer. Finally, further research is needed to elucidate the precise mechanisms of action of N-(3-bromo-4-chlorophenyl)-2-methylbenzamide and to identify any potential side effects or toxicities associated with its use.

Synthesis Methods

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide can be synthesized using a multistep process that involves the reaction of 3-bromo-4-chloroaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-(3-bromo-4-chlorophenyl)-2-methylbenzamide.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has been extensively studied for its therapeutic potential in various inflammatory and pain-related conditions. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-bromo-4-chlorophenyl)-2-methylbenzamide has also been shown to have analgesic properties by modulating the activity of nociceptive neurons in the spinal cord.

properties

Molecular Formula

C14H11BrClNO

Molecular Weight

324.6 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11BrClNO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18)

InChI Key

GLNDXLBNHRWOGU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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